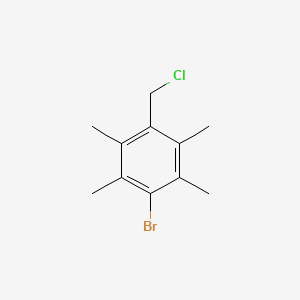
1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is an aromatic organic compound with the molecular formula C10H12BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene typically involves the bromination and chloromethylation of tetramethylbenzene. One common method includes:
Bromination: Tetramethylbenzene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Tetramethylbenzoic acid or tetramethylbenzaldehyde.
Reduction: Tetramethylbenzene.
Applications De Recherche Scientifique
1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine and chlorine atoms. These atoms can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chlorobenzene: Similar structure but lacks the four methyl groups.
1-Chloro-4-(bromomethyl)benzene: Similar structure but with different positions of bromine and chlorine.
Tetramethylbenzene: Lacks the bromine and chlorine atoms.
Uniqueness
1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is unique due to the combination of bromine, chlorine, and four methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H14BrCl |
|---|---|
Poids moléculaire |
261.58 g/mol |
Nom IUPAC |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H2,1-4H3 |
Clé InChI |
DIXLGKHMRAJXCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CCl)C)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



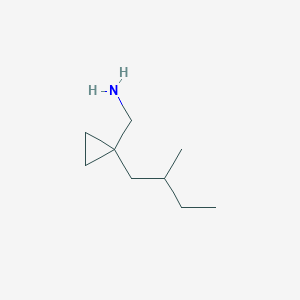
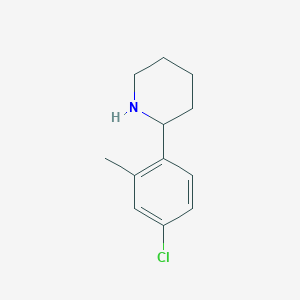

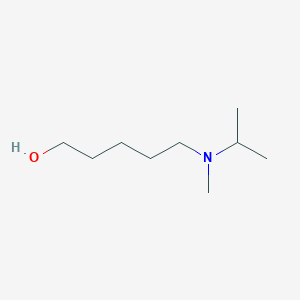

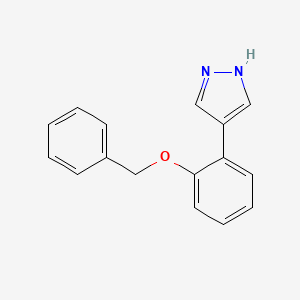

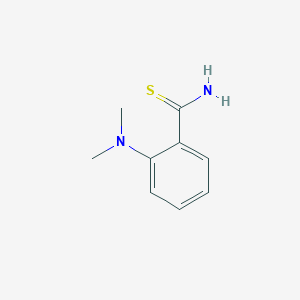
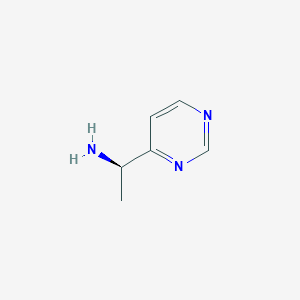
![{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)
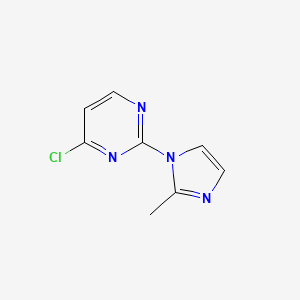
![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)
![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)
